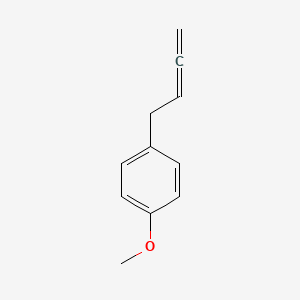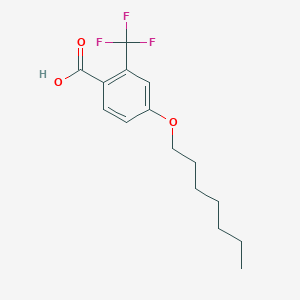
1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine typically involves the reaction of 4-methoxybenzylamine with trifluoroacetaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N-(4-methoxybenzyl)-3-(2-nitrophenyl)propan-2-amine
- N-benzyl-1,1,1-trifluoro-3-iodo-N-(4-methoxybenzyl)propan-2-amine
Uniqueness
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine is unique due to its specific combination of trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(4-methoxyphenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-14(10(11,12)13)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
NKEWSIUBBGXFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)


![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)


![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)

